molecular formula C10H15Cl2N3 B13016703 2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine

2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine

Cat. No.: B13016703
M. Wt: 248.15 g/mol
InChI Key: LBIKSSWACUUXQL-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine is an organic compound with a complex structure that includes two chlorine atoms, a dimethylamino group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzene-1,4-diamine: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine:

Uniqueness

2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical properties and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

2,6-dichloro-1-N-[2-(dimethylamino)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C10H15Cl2N3/c1-15(2)4-3-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,3-4,13H2,1-2H3

InChI Key

LBIKSSWACUUXQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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